molecular formula C14H16N2O3S B2762758 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1795451-03-4

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2762758
CAS No.: 1795451-03-4
M. Wt: 292.35
InChI Key: DDMJBAFOXKPQHS-UHFFFAOYSA-N
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Description

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone is a complex organic compound that features a furan ring, a thiazepane ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone likely involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Construction of the Thiazepane Ring: This can be achieved by reacting a suitable amine with a thioester or similar compound under controlled conditions.

    Synthesis of the Isoxazole Ring: The isoxazole ring can be formed through cycloaddition reactions involving nitrile oxides and alkenes.

    Coupling Reactions: The final step would involve coupling the three rings together using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using specific catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as chromatography to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone may undergo various chemical reactions, including:

    Oxidation: The furan and thiazepane rings could be susceptible to oxidation under certain conditions.

    Reduction: The compound might be reduced using hydrogenation or other reducing agents.

    Substitution: Functional groups on the rings could be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, it might serve as a probe or ligand in studying enzyme interactions or receptor binding.

Medicine

Potential medicinal applications could include its use as a drug candidate or a pharmacophore in drug design.

Industry

In industry, the compound might be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function in biological systems.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    (7-(Furan-2-yl)-1,4-thiazepan-4-yl)methanone: Lacks the isoxazole ring.

    (5-Methylisoxazol-3-yl)methanone: Lacks the furan and thiazepane rings.

Uniqueness

The presence of all three rings (furan, thiazepane, and isoxazole) in (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone makes it unique and potentially more versatile in its applications compared to compounds with fewer rings.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-10-9-11(15-19-10)14(17)16-5-4-13(20-8-6-16)12-3-2-7-18-12/h2-3,7,9,13H,4-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMJBAFOXKPQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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